molecular formula C9H6ClF2N3S B14907504 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine

8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine

Cat. No.: B14907504
M. Wt: 261.68 g/mol
InChI Key: MBFGFONNTGVNJW-UHFFFAOYSA-N
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Description

8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 8th position, a difluoromethyl group at the 6th position, and a methylthio group at the 2nd position on the pyrido[3,4-d]pyrimidine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine include other pyrido[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in the substituent groups. The unique combination of chloro, difluoromethyl, and methylthio groups in this compound distinguishes it from other derivatives and contributes to its specific applications and activities .

Properties

Molecular Formula

C9H6ClF2N3S

Molecular Weight

261.68 g/mol

IUPAC Name

8-chloro-6-(difluoromethyl)-2-methylsulfanylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C9H6ClF2N3S/c1-16-9-13-3-4-2-5(8(11)12)14-7(10)6(4)15-9/h2-3,8H,1H3

InChI Key

MBFGFONNTGVNJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N=C(C=C2C=N1)C(F)F)Cl

Origin of Product

United States

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